
1-Benzhydrylazetidin-3-yl 2-cyanoacetate
Vue d'ensemble
Description
1-Benzhydrylazetidin-3-yl 2-cyanoacetate is a chemical compound with the molecular formula C19H18N2O2 It is known for its unique structure, which includes an azetidine ring and a cyanoacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate typically involves the reaction of 1-benzhydrylazetidine with cyanoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzhydrylazetidin-3-yl 2-cyanoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry
1-Benzhydrylazetidin-3-yl 2-cyanoacetate is primarily studied for its potential as a therapeutic agent. It has been evaluated for its activity as a dopaminergic antagonist, which is crucial in treating neurological disorders such as schizophrenia and Parkinson's disease. The compound's interactions with D2 and D4 dopamine receptors have been documented, indicating promising pharmacological profiles.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including azelnidipine, a calcium channel blocker used for hypertension treatment. Its unique structure allows for further chemical modifications that enhance the efficacy of resultant drugs .
Enzyme Modulation
Research indicates that this compound can modulate enzyme activities, which is essential for understanding its therapeutic applications. Studies have demonstrated its role in synthesizing biologically active compounds through enzyme interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Calcium Channel Blocker Development : A study highlighted its role as an intermediate in synthesizing azelnidipine, demonstrating its significance in cardiovascular pharmacology .
- Enzyme Modulation : Investigations into the interactions of this compound with specific enzymes have shown promising results in modulating their activities, indicating potential uses in enzyme-related therapies.
Comparative Analysis with Related Compounds
The following table illustrates variations among related compounds based on structural features and potential applications:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Cyanoacetic acid 1-(diphenylmethyl)-3-azetidinyl ester | Contains diphenylmethyl instead of benzhydryl | Variations in substituents affect biological activity |
N-(1-benzhydrylazetidin-3-yl)-N-(3,5-difluorophenyl)methylsulfonamide | Contains sulfonamide group | Potentially different pharmacological properties |
1-(4,4'-Difluorobenzhydryl)-3-azetidinyl cyanoacetate | Contains difluorobenzhydryl substitution | Enhanced lipophilicity may influence bioavailability |
Mécanisme D'action
The mechanism of action of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzhydrylazetidin-3-yl acetate
- 1-Benzhydrylazetidin-3-yl propionate
- 1-Benzhydrylazetidin-3-yl butyrate
Uniqueness
1-Benzhydrylazetidin-3-yl 2-cyanoacetate is unique due to its cyanoacetate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Activité Biologique
1-Benzhydrylazetidin-3-yl 2-cyanoacetate is a compound characterized by its unique structural features, including an azetidine ring and a cyanoacetate group. Its molecular formula is C19H18N2O2, and it has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry and pharmacology.
This compound is synthesized through the reaction of 1-benzhydrylazetidine with cyanoacetic acid. The synthesis typically involves solvents such as dichloromethane or ethanol and may require catalysts like triethylamine to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activities or receptor functions, influencing several metabolic pathways and cellular responses. The specific mechanisms can include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic processes.
- Receptor Binding : It can bind to receptors, potentially mimicking or blocking natural ligands.
- Signal Transduction Modulation : By affecting signal transduction pathways, it can influence gene expression and cellular behavior.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antiproliferative Effects : Studies have shown that this compound can inhibit cancer cell proliferation, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Initial screenings indicate activity against certain bacterial strains, which could be explored further for antibiotic development.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative disease treatments.
Research Findings and Case Studies
A selection of studies highlights the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of proliferation in human cancer cell lines (e.g., MCF-7) with IC50 values in the micromolar range. |
Study B | Antimicrobial Testing | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. |
Study C | Neuroprotection | Reported reduced apoptosis in neuronal cell cultures exposed to oxidative stressors when treated with the compound. |
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally related compounds:
Compound | Structure | Biological Activity |
---|---|---|
1-Benzhydrylazetidin-3-yl acetate | Similar azetidine structure without cyano group | Moderate anticancer activity |
1-Benzhydrylazetidin-3-yl propionate | Similar structure with propionate group | Lower antimicrobial effectiveness |
Propriétés
IUPAC Name |
(1-benzhydrylazetidin-3-yl) 2-cyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-12-11-18(22)23-17-13-21(14-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZGPBFUBSHVTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433535 | |
Record name | 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116574-14-2 | |
Record name | 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.